

Chemical and physical properties of 4-Chloro-2-ethoxyaniline hydrochloride.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-ethoxyaniline hydrochloride

Cat. No.: B1418695

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-ethoxyaniline Hydrochloride**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-ethoxyaniline hydrochloride** (CAS No: 858855-49-9), a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. This document details its core chemical and physical properties, discusses likely synthetic pathways and reactivity, outlines its applications as a building block for complex molecules, and provides essential information on analytical characterization and safe handling. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in the laboratory and beyond.

Introduction: Strategic Importance in Chemical Synthesis

4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in organic synthesis. The strategic placement of its functional groups—a chloro atom, an ethoxy group, and an amino group on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. Its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, particularly in

the development of novel therapeutic agents.^[1] The hydrochloride salt form enhances its stability and modifies its solubility profile, making it a convenient precursor for various chemical transformations.

The presence of chlorine is a notable feature, as chlorinated compounds are prevalent in a significant number of FDA-approved drugs, contributing to improved efficacy and metabolic stability.^{[2][3]} This guide synthesizes available data to provide a holistic view of the compound, enabling scientists to leverage its properties for innovative applications.

Core Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental design. The key properties of **4-Chloro-2-ethoxyaniline hydrochloride** are summarized below.

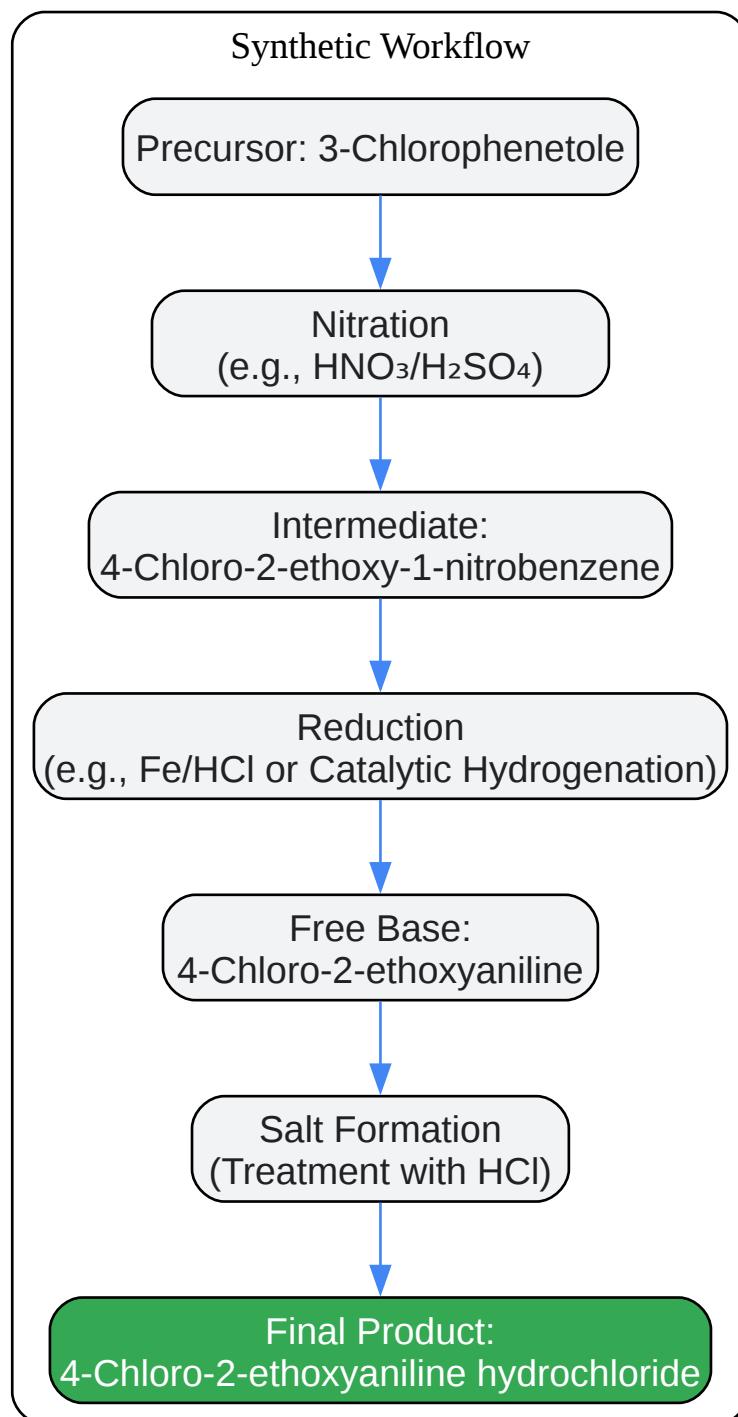
Property	Value	Source(s)
CAS Number	858855-49-9	[1]
Molecular Formula	C ₈ H ₁₁ Cl ₂ NO	[1] [4]
Molecular Weight	208.09 g/mol (approx. 208.1)	[1] [5]
IUPAC Name	4-chloro-2-ethoxyaniline;hydrochloride	[6]
Synonyms	4-Chloro-2-Ethoxy- Benzenamine Hydrochloride; 4-Chloro-2-ethoxyaniline, HCl	[7]
Purity	≥98% (typical commercial specification)	[1]
Physical State	Solid (inferred from related compounds)	
Storage	Room temperature	[1]

Molecular Structure and Identification

The molecular structure of **4-Chloro-2-ethoxyaniline hydrochloride** is central to its reactivity and function. The molecule consists of an aniline core substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. The amino group is protonated to form the hydrochloride salt.

Key Structural Identifiers:

- InChI: InChI=1S/C8H10ClNO.C1H/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H[6]
- InChI Key: XFHMVKGISOBBGW-UHFFFAOYSA-N[6]
- Canonical SMILES: CCOC1=CC(Cl)=CC=C1N.C1H[6]


The presence of the electron-donating ethoxy and amino groups, alongside the electron-withdrawing chloro group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution and other reactions.

Synthesis and Reactivity Profile

Plausible Synthetic Pathway

While specific synthesis procedures for **4-Chloro-2-ethoxyaniline hydrochloride** are not extensively detailed in the provided results, a logical and common approach for preparing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This well-established method is efficient and widely used in industrial and laboratory settings for producing anilines from readily available nitro compounds.[5][8]

The proposed workflow begins with the nitration of 3-chlorophenetole, followed by the reduction of the nitro group to an amine, and finally, treatment with hydrochloric acid to yield the target salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **4-Chloro-2-ethoxyaniline hydrochloride**.

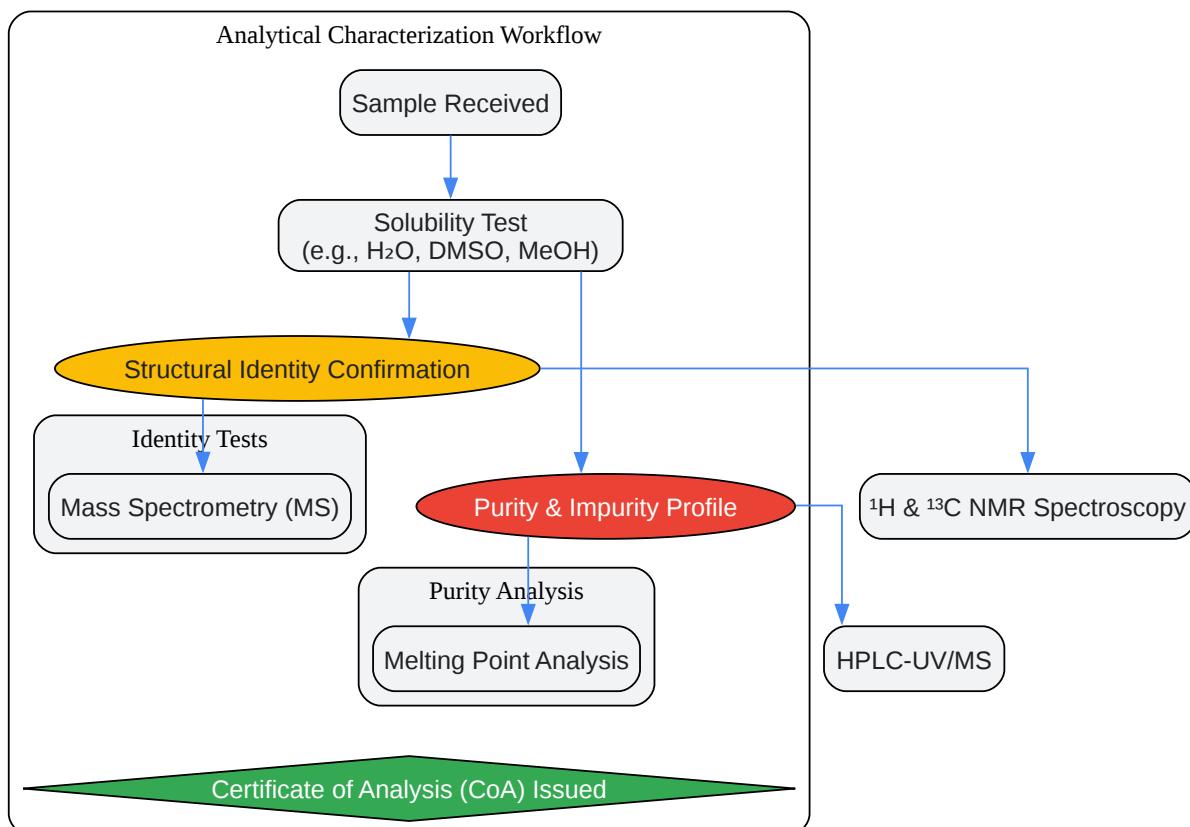
This multi-step synthesis is a standard procedure in organic chemistry. The choice of reducing agent in step (D) is critical; catalytic hydrogenation offers a cleaner reaction profile, while

methods like using iron in acidic media are cost-effective alternatives.[\[5\]](#)

Chemical Reactivity

The reactivity of 4-Chloro-2-ethoxyaniline is governed by its functional groups:

- Aromatic Amine: The primary amine is nucleophilic (in its free base form) and can undergo a wide range of reactions, including acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing other functional groups.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful electron-donating effects of the amino and ethoxy groups. However, these reactions must be carefully controlled to avoid polysubstitution.
- Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with appropriate catalysts.


Applications in Research and Drug Development

The primary application of **4-Chloro-2-ethoxyaniline hydrochloride** is as an intermediate in chemical synthesis. Its designation as a "Protein Degrader Building Block" suggests its use in constructing Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to hijack the cellular ubiquitin-proteasome system to selectively degrade target proteins.[\[1\]](#)

Furthermore, substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals and agrochemicals.[\[9\]](#)[\[10\]](#) The specific substitution pattern of this molecule makes it a bespoke precursor for creating highly functionalized and complex target molecules where precise control over substituent placement is critical for biological activity.

Analytical Characterization Protocol

Ensuring the identity, purity, and quality of a chemical intermediate is paramount. A standard analytical workflow for characterizing a new batch of **4-Chloro-2-ethoxyaniline hydrochloride** would involve a multi-technique approach to provide orthogonal validation of its structure and purity.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of the compound.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy would confirm the chemical structure by showing the expected signals, multiplicities, and integrations for the aromatic, ethoxy, and amine protons and carbons.
- Mass Spectrometry (MS): MS analysis would verify the molecular weight of the free base (173.05 g/mol) and show the characteristic isotopic pattern for a monochlorinated

compound.[11]

- High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining purity. Coupled with a UV detector, it quantifies the main peak area relative to any impurities.
- Melting Point: The melting point is a reliable indicator of purity; a sharp melting range suggests a high-purity substance.

Safety, Handling, and Storage

As a chemical intermediate, **4-Chloro-2-ethoxyaniline hydrochloride** requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound is not fully detailed in the search results, data from closely related chloroaniline compounds provide essential safety guidance.[7][12]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]
- First Aid Measures:
 - Inhalation: Move to fresh air.
 - Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with water.
 - Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.
 - Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[7]
- Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage condition is room temperature.[1]
- Disposal: Dispose of the material and its container as hazardous waste in accordance with local, regional, and national regulations.[13]

Conclusion

4-Chloro-2-ethoxyaniline hydrochloride is a specialized chemical intermediate with significant utility in modern organic synthesis, especially in the field of drug discovery. Its well-defined structure provides a versatile platform for creating complex molecules, and its role as a building block for protein degraders underscores its contemporary relevance. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-2-ETHOXYANILINE, HCL Price at Chemsric [chemsric.com]
- 5. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 9. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 10. nbanno.com [nbanno.com]
- 11. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]

- 13. chembk.com [chembk.com]
- To cite this document: BenchChem. [Chemical and physical properties of 4-Chloro-2-ethoxyaniline hydrochloride.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418695#chemical-and-physical-properties-of-4-chloro-2-ethoxyaniline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com